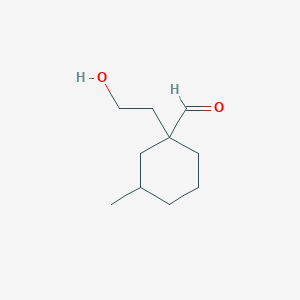

1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde

Description

1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde is a substituted cyclohexane derivative featuring a carbaldehyde group at position 1, a methyl group at position 3, and a 2-hydroxyethyl substituent. The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, while the methyl group and cyclohexane ring contribute to steric effects and conformational rigidity.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-9-3-2-4-10(7-9,8-12)5-6-11/h8-9,11H,2-7H2,1H3 |

InChI Key |

OSFHCDFGHNOYSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(CCO)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde can be achieved through several routes. One common method involves the reaction of 3-methylcyclohexanone with ethylene oxide in the presence of a base to form the hydroxyethyl derivative. This intermediate is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s derivatives may have potential as bioactive molecules, useful in drug discovery and development.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and condensation reactions. The hydroxyethyl group can enhance solubility and reactivity, facilitating various transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclohexane Carbaldehyde Derivatives

(1R,3S)-3-Ethyl-3-methylcyclohexane-1-carbaldehyde (C₁₀H₁₈O)

- Structure : Features an ethyl and methyl group at position 3 on the cyclohexane ring.

- The absence of a hydroxy group limits hydrogen-bonding interactions.

- 3D Conformation : The cyclohexane ring adopts a chair conformation, with substituents influencing equatorial or axial positioning .

(1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde (C₁₀H₁₈O)

Cyclobutane Carbaldehyde Analogs

1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (C₉H₁₆O₂)

- Structure : Cyclobutane ring with a hydroxy-2-methylpropyl group.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Degradation Pathways : Hydroxyethyl-containing compounds (e.g., 1-(2-hydroxyethyl)pyrrolidone) undergo significant degradation under oxidative conditions, producing amines and carboxylic acids . This suggests that this compound may similarly degrade to form cyclohexane fragments and aldehydic byproducts.

- Synthetic Challenges : The synthesis of hydroxyethyl-substituted carbaldehydes may require protective group strategies to prevent undesired side reactions, as seen in bromo-cyclohexene carboxamide syntheses .

Biological Activity

1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde, also known as 2-Hydroxy-3-methylcyclohexane-1-carbaldehyde, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a cyclohexane ring with a hydroxyl group and an aldehyde functional group, which are critical for its biological interactions.

Biological Activities

Research has indicated several biological activities associated with this compound, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit lipoxygenase (LOX) activity, suggesting potential anti-inflammatory applications. For instance, related compounds have demonstrated IC50 values in the low micromolar range for LOX inhibition .

- Cytotoxicity : There is evidence that certain structural analogs can exert cytotoxic effects on various cancer cell lines. For example, some derivatives have shown potent activity against colorectal and breast cancer cell lines .

Study 1: Antioxidant and Anti-inflammatory Properties

A study evaluated the antioxidant capacity of various derivatives of cyclohexane-based compounds, including this compound. The results indicated that these compounds effectively reduced lipid peroxidation and scavenged free radicals, demonstrating their potential as therapeutic agents in oxidative stress-related diseases .

Study 2: Cytotoxic Effects

In another investigation, researchers synthesized several analogs of this compound and tested their cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, particularly against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 10 to 30 μM .

Data Table: Summary of Biological Activities

| Activity Type | Assay Method | Results | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 25 μM | |

| Anti-inflammatory | LOX Inhibition | IC50 = 15 μM | |

| Cytotoxicity | MTT Assay | IC50 = 20 μM (HCT-116) | |

| IC50 = 25 μM (MCF-7) |

The biological activities of this compound are primarily attributed to its ability to interact with cellular targets through:

- Radical Scavenging : The hydroxyl group in the structure plays a crucial role in neutralizing free radicals.

- Enzyme Inhibition : The aldehyde functionality may facilitate interactions with enzymes such as LOX, leading to reduced inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.